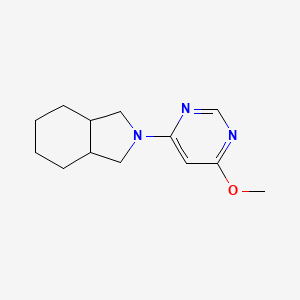

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h6,9-11H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBJTBMXYCNBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CC3CCCCC3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Methoxypyrimidin 4 Yl Octahydro 1h Isoindole and Its Analogs

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole provides a strategic roadmap for its synthesis. The most logical disconnection is the C-N bond formed between the nitrogen atom of the octahydro-1H-isoindole ring and the C4 position of the 6-methoxypyrimidine ring. This bond is typically formed via a nucleophilic aromatic substitution or a related cross-coupling reaction.

This disconnection simplifies the complex target molecule into two more accessible key synthons:

Synthon A: The octahydro-1H-isoindole scaffold, which acts as the nucleophile.

Synthon B: The 6-methoxypyrimidine moiety, suitably activated at the C4 position with a leaving group (e.g., a halogen like chlorine), rendering it susceptible to nucleophilic attack.

Synthesis of Octahydro-1H-isoindole Scaffold

The octahydro-1H-isoindole, the fully reduced form of isoindole, is a bicyclic amine that serves as a versatile scaffold in organic synthesis. beilstein-journals.orgbeilstein-journals.org Its construction can be achieved through several established methods, with an increasing focus on controlling the stereochemistry of the resulting isomers.

The synthesis of the saturated isoindole core can be approached through various classical and modern cyclization strategies. One of the most powerful methods for constructing the carbocyclic portion of the ring system is the Diels-Alder reaction. An intramolecular Diels-Alder reaction of a suitably substituted precursor can directly generate the bicyclic framework. acs.org

Other established routes include:

Catalytic Hydrogenation: The reduction of aromatic or partially saturated isoindole precursors, such as phthalimide (B116566) or isoindoline (B1297411) derivatives, under high pressure using catalysts like rhodium on alumina (B75360) or ruthenium.

Ring-Closing Metathesis (RCM): A diene precursor can be cyclized using Grubbs' or other metathesis catalysts to form the six-membered ring onto a pyrrolidine (B122466) precursor.

Pictet-Spengler and Bischler-Napieralski type reactions: While more common for other isoquinoline (B145761) systems, variations of these reactions can be adapted for the synthesis of isoindole-related structures.

The octahydro-1H-isoindole scaffold contains multiple stereocenters, leading to the possibility of several diastereomers (primarily cis- and trans-fused ring systems). Controlling this stereochemistry is crucial for applications in medicinal chemistry.

A notable modern approach involves a domino reaction combining an aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction. nih.gov This powerful one-pot method allows for the highly stereoselective construction of complex, angularly fused aza-tricyclic frameworks that can be further transformed into functionalized octahydro-1H-isoindole derivatives. nih.govacs.org This particular domino reaction can generate adducts with up to six contiguous stereogenic centers in good yields, showcasing a high degree of stereocontrol. acs.org Subsequent cleavage of bridges within these complex adducts can yield the desired octahydroisoindole (B159102) core. nih.gov

Chiral auxiliaries, asymmetric catalysis (e.g., using chiral Lewis acids or organocatalysts in Diels-Alder reactions), and substrate-controlled diastereoselective reductions are also key strategies employed to achieve stereoselective synthesis of specific octahydro-1H-isoindole isomers.

Synthesis of 6-Methoxypyrimidine Substructures

The pyrimidine (B1678525) ring is a fundamental heterocycle found in countless biologically active molecules. nbinno.com The synthesis of the required 4-substituted-6-methoxypyrimidine precursor involves constructing the pyrimidine ring and then introducing the necessary functional groups.

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with numerous methods available. growingscience.com The most common and versatile approach is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment such as an amidine, urea, or guanidine. nih.gov This [3+3] cycloaddition strategy is highly effective for creating a wide variety of substituted pyrimidines. mdpi.com

Key strategies for building functionalized pyrimidine rings are summarized in the table below.

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Principal Synthesis (Condensation) | 1,3-Dielectrophiles (e.g., malonates, β-ketoesters) + N-C-N Dinucleophiles (e.g., urea, amidines, guanidine) | Highly versatile and widely used for building the core ring structure. | nih.gov |

| [3+3] Annulation | Amidines and saturated ketones | Copper-catalyzed method allowing for cascade reactions of dehydrogenation/annulation/aromatization. | organic-chemistry.org |

| Deconstruction-Reconstruction | Existing pyrimidine compounds | Transforms a starting pyrimidine into a reactive building block, which is then re-cyclized to form a new, diversified pyrimidine. | nih.gov |

| Multicomponent Reactions | Aldehydes, malononitrile, and amidines | One-pot synthesis that builds complexity quickly under solvent-free or catalyzed conditions. | growingscience.com |

For the specific target, a synthesis starting from diethyl malonate and formamidine (B1211174) could yield 4,6-dihydroxypyrimidine. This intermediate is crucial as the hydroxyl groups can be subsequently converted into better leaving groups, such as chlorides, for further functionalization.

The introduction of a methoxy (B1213986) group onto the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This requires the presence of a good leaving group at the target position, usually a halogen atom (Cl, Br).

The synthesis sequence for the 6-methoxypyrimidine substructure generally follows these steps:

Synthesis of a Dihalogenated Pyrimidine: The common precursor, 4,6-dihydroxypyrimidine, can be converted to 4,6-dichloropyrimidine (B16783) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Selective Monosubstitution: The two chlorine atoms on 4,6-dichloropyrimidine have similar reactivity. However, a selective monosubstitution can be achieved by carefully controlling the reaction conditions (e.g., using one equivalent of sodium methoxide (B1231860) at low temperatures). This reaction displaces one chloride to form 4-chloro-6-methoxypyrimidine (B185298), the key electrophilic partner for the final coupling step. The synthesis of related methoxypyrimidine derivatives, such as 4,6-dihydroxy-2-methoxypyrimidine, has been well-documented and relies on similar principles of condensation followed by functional group manipulation. publish.csiro.au The reactivity of methoxy-substituted pyrimidines is well-established, such as the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine, which proceeds via nucleophilic displacement of the methoxy group. rsc.org

This step-wise approach provides a reliable route to the required 4-chloro-6-methoxypyrimidine, setting the stage for the final convergent fragment coupling to yield the title compound.

Coupling Strategies for N-Substitution of the Octahydro-1H-isoindole Ring with the 6-Methoxypyrimidine Moiety

The formation of the N-aryl bond between the saturated nitrogen of the octahydro-1H-isoindole ring and the carbon of the 6-methoxypyrimidine ring is a critical step in the synthesis of the target compound. Modern cross-coupling reactions have become the methods of choice for this transformation, offering high efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology is widely applicable to the coupling of a variety of amines with aryl and heteroaryl halides or triflates. In the context of synthesizing this compound, this reaction would involve the coupling of octahydro-1H-isoindole with a suitable 4-substituted-6-methoxypyrimidine, typically 4-chloro- or 4-bromo-6-methoxypyrimidine.

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

A typical reaction setup would involve the following components:

Palladium Precatalyst: Various palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.

Phosphine (B1218219) Ligand: The choice of ligand is crucial for the efficiency of the reaction. Bidentate ligands such as Xantphos or monodentate biarylphosphine ligands like DavePhos are often effective in promoting the coupling of heteroaryl halides. amazonaws.com

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The use of milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been explored to enhance functional group tolerance. amazonaws.com

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

The optimization of reaction conditions is essential to maximize the yield of the desired product and minimize side reactions. Key parameters to consider include the choice of catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. High-throughput experimentation can be a valuable tool for rapidly screening various combinations of these parameters to identify the optimal conditions. amazonaws.com

For the coupling of a heteroaryl chloride like 4-chloro-6-methoxypyrimidine, which can be less reactive than the corresponding bromide or iodide, the selection of a highly active catalyst system is critical. The use of specialized phosphine ligands, often bulky and electron-rich, can significantly enhance the rate of oxidative addition and reductive elimination. wuxiapptec.com

Below is a hypothetical table illustrating the optimization of the Buchwald-Hartwig coupling between 4-chloro-6-methoxypyrimidine and octahydro-1H-isoindole, based on common practices in the field.

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | DavePhos (3) | NaOtBu (1.5) | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | DavePhos (3) | LHMDS (1.5) | Toluene | 100 | 72 |

| 4 | Pd₂(dba)₃ (1) | DavePhos (3) | NaOtBu (1.5) | Dioxane | 100 | 85 |

| 5 | Pd₂(dba)₃ (1) | DavePhos (3) | NaOtBu (1.5) | Dioxane | 80 | 75 |

Derivatization Strategies for Structural Modification and Exploration

Derivatization of the parent molecule, this compound, is a crucial aspect of medicinal chemistry research, aimed at establishing structure-activity relationships (SAR) and optimizing the pharmacological profile of the compound.

The pyrimidine ring offers several positions for modification, which can significantly impact the biological activity of the molecule. The electronic and steric properties of substituents on the pyrimidine ring can influence binding affinity to biological targets.

Common modifications include:

Substitution at the 2- and 5-positions: These positions are often amenable to the introduction of a variety of functional groups through nucleophilic aromatic substitution or cross-coupling reactions. For instance, the methoxy group at the 6-position can be replaced with other alkoxy, amino, or alkylthio groups to probe the effect of different substituents on activity.

Introduction of fused rings: The pyrimidine ring can be annulated with other heterocyclic or carbocyclic rings to create more complex and rigid structures, such as pyrido[2,3-d]pyrimidines, which may lead to enhanced biological activity.

The following table presents a hypothetical set of derivatives with modifications on the pyrimidine ring and their potential impact on biological activity, based on general SAR principles.

| Compound | Modification on Pyrimidine Ring | Rationale for Modification | Hypothetical Biological Activity |

|---|---|---|---|

| Analog 1 | Replacement of 6-methoxy with 6-ethoxy | Investigate the effect of a larger alkoxy group on potency. | Potentially similar or slightly decreased activity. |

| Analog 2 | Introduction of a methyl group at the 2-position | Probe for additional binding pockets. | May increase or decrease activity depending on target topology. |

| Analog 3 | Replacement of 6-methoxy with a dimethylamino group | Introduce a hydrogen bond acceptor and alter electronic properties. | Potentially altered target selectivity or improved potency. |

| Analog 4 | Introduction of a fluorine atom at the 5-position | Modify electronic properties and potentially block metabolic pathways. | May enhance metabolic stability and potency. |

Potential modifications include:

Introduction of substituents on the carbocyclic ring: Alkyl, hydroxyl, or other functional groups can be introduced at various positions of the cyclohexane (B81311) ring to explore steric and electronic effects.

Variation of stereochemistry: The octahydro-1H-isoindole core contains multiple stereocenters. The synthesis and evaluation of different stereoisomers can reveal the optimal three-dimensional arrangement for biological activity.

While the core structure involves a direct linkage between the pyrimidine and isoindole rings, the introduction of a linker could provide additional vectors for interaction with a biological target. Furthermore, exploring the positional isomerism of the pyrimidine ring attachment is a key aspect of SAR studies.

Linker Introduction: A short alkyl or ether linker between the two ring systems could be introduced to alter the distance and relative orientation of the two moieties.

Positional Isomerism: The biological activity can be highly sensitive to the point of attachment on the pyrimidine ring. Synthesizing and testing isomers where the octahydro-1H-isoindole is attached to the 2- or 5-position of the 6-methoxypyrimidine ring would be crucial to understand the SAR. The synthetic accessibility of these isomers may vary, potentially requiring different starting materials or coupling strategies. The impact of positional isomerism on chemical reactivity and biological activity has been noted in other heterocyclic systems. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 6 Methoxypyrimidin 4 Yl Octahydro 1h Isoindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

To elucidate the precise atomic connectivity and three-dimensional structure of a molecule like 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole in solution, high-resolution NMR spectroscopy is the principal analytical method employed.

¹H NMR and ¹³C NMR for Atom Connectivity

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational data for the structural assignment. A ¹H NMR spectrum would reveal the chemical environment of each hydrogen atom, including its electronic shielding, and through spin-spin coupling, its proximity to other protons. Similarly, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The expected chemical shifts would be influenced by the electron-withdrawing and -donating effects of the methoxypyrimidinyl and octahydroisoindole (B159102) moieties.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidinyl-H | |||

| Methoxy-H | |||

| Octahydroisoindole-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidinyl-C | |

| Methoxy-C | |

| Octahydroisoindole-C |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial Relationships

To assemble the complete molecular structure and understand its conformational preferences, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the octahydroisoindole ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). It would be crucial for connecting the octahydroisoindole fragment to the methoxypyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the fused ring system of the octahydroisoindole core.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This highly precise measurement allows for the calculation of the elemental formula, confirming the compound's chemical composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In a tandem mass spectrometry experiment, the molecular ion would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide valuable information about the compound's structure, as the molecule would be expected to break at its weakest bonds, revealing the connectivity of the pyrimidine (B1678525) and isoindole moieties.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the supramolecular architecture.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive analytical tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these spectroscopic methods provide a detailed "molecular fingerprint" that is unique to the compound's structure, allowing for the identification of functional groups and the confirmation of its molecular framework. For a molecule with the complexity of this compound, a combined analysis of IR and Raman spectra is essential for a comprehensive vibrational assignment.

The vibrational spectrum of this compound can be conceptually dissected into contributions from its two primary structural components: the 6-methoxypyrimidine moiety and the octahydro-1H-isoindole skeleton. The coupling of vibrations between these two units will also give rise to unique spectral features.

Methoxypyrimidine Moiety Vibrations:

The 6-methoxypyrimidine ring is an aromatic system, and its vibrational modes are influenced by the electronic effects of the methoxy (B1213986) substituent and the nitrogen atoms within the ring. nih.govresearchgate.net The characteristic bands for this part of the molecule are expected in several key regions of the spectrum. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net The methoxy group (-OCH₃) will exhibit characteristic C-H stretching vibrations (symmetric and asymmetric) around 2950-2850 cm⁻¹, as well as a prominent C-O stretching band.

Raman spectroscopy is particularly sensitive to the vibrations of the pyrimidine ring, with a characteristic ring "breathing" mode often observed as a strong, sharp peak. researchgate.netmdpi.com Modifications to the pyrimidine ring, such as substitution, can cause noticeable shifts in the position of this and other key vibrational modes. mdpi.com

Octahydro-1H-isoindole Skeleton Vibrations:

The octahydro-1H-isoindole portion of the molecule is a saturated bicyclic amine. Unlike aromatic systems, its spectrum is dominated by the vibrations of C-H and C-C single bonds. The numerous C-H bonds in the methylene (CH₂) and methine (CH) groups of the fused ring system will give rise to strong, overlapping stretching bands in the 2950-2850 cm⁻¹ region in the IR spectrum. These aliphatic C-H stretching bands are often more intense than the aromatic C-H stretching bands.

Furthermore, C-H bending (scissoring and rocking) vibrations for the CH₂ groups are expected around 1465 cm⁻¹ and in the broader 1350-1150 cm⁻¹ region, respectively. The C-N stretching vibration of the tertiary amine within the isoindole structure is also a key diagnostic band, typically appearing in the 1250-1020 cm⁻¹ range. The full assignment of the complex vibrational modes in this saturated system is challenging due to the high degree of vibrational coupling.

Combined Molecular Fingerprint:

The complete IR and Raman spectra of this compound would present a unique combination of the features described above. The presence of both aromatic and aliphatic C-H stretching bands in the 3100-2850 cm⁻¹ region would confirm the hybrid nature of the molecule. The "fingerprint region" (below 1500 cm⁻¹) would be particularly complex, containing a wealth of information from C-C, C-N, and C-O stretching and bending modes, as well as the deformations of the entire molecular skeleton. The complementary nature of IR and Raman spectroscopy is crucial here; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa, allowing for a more complete picture of the molecule's vibrational landscape. nih.gov

Detailed research findings from computational studies, such as Density Functional Theory (DFT) calculations, can aid in the precise assignment of observed vibrational frequencies to specific atomic motions within the molecule. nih.govnih.gov

The following tables summarize the expected characteristic vibrational frequencies for the key functional groups present in this compound, based on data from related compounds.

Table 1: Expected Infrared (IR) Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (pyrimidine ring) |

| 2950-2850 | C-H Stretch | Aliphatic (octahydroisoindole & methoxy) |

| 1600-1450 | C=C, C=N Stretch | Pyrimidine ring skeletal vibrations |

| 1465-1440 | C-H Bend | CH₂ Scissoring (octahydroisoindole) |

| 1260-1200 | C-O Stretch | Aryl ether (asymmetric) |

| 1180-1020 | C-N Stretch | Tertiary amine (isoindole) |

Table 2: Expected Raman Scattering Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (pyrimidine ring) |

| 2950-2850 | C-H Stretch | Aliphatic (octahydroisoindole & methoxy) |

| 1600-1550 | Ring Stretch | Pyrimidine ring |

| 1020-980 | Ring Breathing | Pyrimidine ring (symmetric) |

These tables provide a foundational guide for the interpretation of the vibrational spectra of this compound, enabling its unambiguous identification and structural verification.

Computational Chemistry and Molecular Modeling of 2 6 Methoxypyrimidin 4 Yl Octahydro 1h Isoindole

Molecular Docking and Protein-Ligand Interaction Prediction with Theoretical Targets:To explore binding modes, interaction hotspots, and calculate efficiencies, prior molecular docking studies against specific protein targets would need to be available.

The absence of any published research or database entries for "2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole" prevents the creation of the requested detailed article. Further research on this specific molecule would be required before a computational analysis could be accurately reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics in Analog Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the analog series of this compound, QSAR models can be developed to predict the activity of newly designed molecules, thereby guiding the synthesis of more potent analogs.

The development of a robust QSAR model for this series would typically involve the following steps:

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Based on studies of analogous isoindole and pyrimidine-containing compounds, a hypothetical QSAR model for this series might reveal the importance of specific structural features. For instance, the methoxy (B1213986) group on the pyrimidine (B1678525) ring could be a key hydrogen bond acceptor, and its position could significantly influence binding affinity. The stereochemistry of the octahydro-1H-isoindole ring system would also likely play a crucial role in the molecule's interaction with its biological target.

A hypothetical QSAR model for a series of analogs could be represented by an equation such as:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Molecular Weight) + β4(Steric Hindrance Descriptor)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

TPSA is the topological polar surface area.

Molecular Weight is the mass of the molecule.

Steric Hindrance Descriptor quantifies the bulkiness of specific substituents.

β0-β4 are the regression coefficients determined from the model.

Table 1: Hypothetical QSAR Model Parameters for an Analog Series

| Descriptor | Coefficient (β) | Contribution to Activity |

| LogP | 0.45 | Positive (increased lipophilicity may enhance activity) |

| TPSA | -0.20 | Negative (higher polarity may decrease activity) |

| Molecular Weight | -0.15 | Negative (larger molecules may have lower activity) |

| Steric Hindrance at R1 | -0.35 | Negative (bulky groups at this position are detrimental) |

| Hydrogen Bond Donors | 0.25 | Positive (presence of H-bond donors is favorable) |

This table is for illustrative purposes and based on general principles observed in related chemical series.

The insights gained from such a QSAR model would be invaluable for designing new analogs with potentially improved activity. For example, if the model indicates that a smaller, more lipophilic substituent at a particular position on the isoindole ring is favorable, synthetic efforts can be directed accordingly.

In Silico ADMET Prediction for Molecular Design Prioritization (focused on theoretical properties for compound optimization)

In silico ADMET prediction is a critical component of modern drug design, allowing for the early assessment of a compound's pharmacokinetic properties and potential toxicity. By predicting these properties for this compound and its analogs, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics.

Theoretical ADMET properties are calculated using a variety of computational models that are trained on large datasets of experimental data. These models can predict a wide range of parameters, including:

Absorption: Parameters such as Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein (P-gp) substrate potential are predicted to estimate oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss) help to understand how the compound will be distributed throughout the body.

Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is assessed to predict the compound's metabolic stability.

Excretion: Properties related to renal and hepatic clearance are estimated.

Toxicity: A range of potential toxicities, such as hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity, are predicted.

For this compound, in silico ADMET predictions would provide a theoretical profile that can guide its optimization. For example, if the initial compound is predicted to be a strong substrate for P-gp, which could limit its oral absorption and brain penetration, modifications could be made to the structure to reduce this liability.

Table 2: Predicted Theoretical ADMET Properties for this compound

| ADMET Property | Predicted Value | Implication for Drug Design |

| Absorption | ||

| Caco-2 Permeability | Moderate | Potential for reasonable oral absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| P-gp Substrate | Yes | May be subject to efflux, potentially limiting bioavailability. |

| Distribution | ||

| Blood-Brain Barrier Penetration | High | Likely to cross the BBB, relevant for CNS targets. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Moderate | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Low | Lower risk of interactions with co-administered drugs. |

| Toxicity | ||

| hERG Inhibition | Low | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| Hepatotoxicity | Low Risk | Low predicted risk of liver damage. |

This table presents hypothetical in silico predictions based on the structural features of the compound and data from analogous series.

The prioritization of molecular designs can be significantly enhanced by integrating these theoretical ADMET predictions. Analogs with a balanced profile of predicted potency (from QSAR) and favorable ADMET properties would be prioritized for synthesis and further experimental evaluation. This computational pre-screening helps to reduce the attrition rate of drug candidates in later stages of development by identifying and addressing potential liabilities early in the design cycle.

Structure Activity Relationship Sar Investigations of 2 6 Methoxypyrimidin 4 Yl Octahydro 1h Isoindole Derivatives

Systematic Variation of Substituents and Their Impact on Target Engagement (e.g., enzyme inhibition, receptor affinity)

Systematic variation of substituents on both the pyrimidine (B1678525) and the isoindole rings can profoundly influence the compound's interaction with biological targets, such as enzymes and receptors.

For the pyrimidine moiety , the substituents at positions 2, 5, and the methoxy (B1213986) group at position 6 are primary targets for modification. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, playing a crucial role in binding to target proteins. cambridgemedchemconsulting.com

The 6-methoxy group is a key feature. Its replacement with other alkoxy groups of varying chain lengths and bulkiness could probe the size of the binding pocket. Bioisosteric replacement of the methoxy group with functionalities like a fluorine atom can be explored to block metabolic processes and potentially increase stability. chemrxiv.org Furthermore, replacing the oxygen atom with sulfur or nitrogen could alter the electronic properties and hydrogen bonding capacity of the molecule.

On the octahydro-1H-isoindole scaffold , the stereochemistry and substitution pattern are expected to be critical for biological activity. The hydrophobic nature of this fused ring system suggests its involvement in van der Waals interactions within a target's binding site. mdpi.com

An illustrative SAR study on a hypothetical series of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole derivatives targeting a generic kinase is presented in the table below. This table is based on established SAR principles for similar heterocyclic compounds.

| Compound ID | R1 (at C5 of Pyrimidine) | R2 (at C2 of Pyrimidine) | R3 (at N of Isoindole) | Kinase Inhibition IC50 (nM) |

| 1 | H | H | H | 500 |

| 1a | Cl | H | H | 250 |

| 1b | F | H | H | 300 |

| 1c | CH3 | H | H | 600 |

| 1d | H | NH2 | H | 150 |

| 1e | H | N(CH3)2 | H | 400 |

| 1f | H | H | CH3 | 800 |

| 1g | H | H | C2H5 | >1000 |

This data is illustrative and based on general SAR principles for kinase inhibitors.

From this illustrative data, several SAR trends can be inferred:

Small electron-withdrawing groups at the C5 position of the pyrimidine ring (e.g., Cl, F) appear to be beneficial for activity compared to the unsubstituted analog.

An amino group at the C2 position of the pyrimidine ring significantly enhances potency, likely by forming a key hydrogen bond with the target enzyme.

Substitution on the nitrogen of the isoindole ring is generally detrimental to activity, suggesting that this part of the molecule may fit into a tight hydrophobic pocket.

Conformational Constraints and Their Influence on Biological Activity

The conformational flexibility of the octahydro-1H-isoindole ring system is a significant determinant of biological activity. The fused ring structure can exist in multiple chair and boat conformations, and the relative orientation of the pyrimidine moiety will be dictated by the stereochemistry of the ring fusion. Introducing rigidifying elements, such as double bonds or additional rings, into the isoindole scaffold could lock the molecule into a more bioactive conformation, thereby enhancing its affinity for a target.

Conversely, increasing the flexibility of the linker between the pyrimidine and isoindole moieties could allow the molecule to adopt a wider range of conformations, which may be beneficial if the exact binding mode is unknown. However, this often comes at the cost of a higher entropic penalty upon binding.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known target structure, pharmacophore modeling can be a valuable tool for understanding the SAR of this compound derivatives. A pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature from the pyrimidine nitrogens.

A hydrogen bond donor/acceptor feature from the methoxy group.

A hydrophobic feature representing the octahydro-1H-isoindole core.

An additional hydrogen bond acceptor or donor depending on the substitution at the C2 position of the pyrimidine ring.

Ligand-based drug design principles can be applied by synthesizing and testing a series of analogs to map the steric and electronic requirements of the binding site. For example, a series of compounds with varying substituents on the pyrimidine ring can help to define the electronic and steric tolerances at that position.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating Moieties of the Compound

The this compound scaffold can be deconstructed into its constituent fragments for use in fragment-based drug discovery (FBDD). The 6-methoxypyrimidine and the octahydro-1H-isoindole moieties can be screened individually against a target of interest. If either fragment shows even weak binding, it can serve as a starting point for growing the fragment into a more potent lead compound.

For instance, if the 6-methoxypyrimidine fragment is found to bind to a target, synthetic efforts can be directed towards elaborating this fragment by adding functionalities that mimic the interactions of the isoindole portion of the parent molecule. This approach allows for a more efficient exploration of the chemical space around the initial fragment hit.

Chemogenomic Approaches to Identify Novel Biological Targets

Chemogenomic approaches can be employed to identify novel biological targets for this compound and its derivatives. By screening a library of these compounds against a panel of kinases or other enzyme families, it may be possible to identify unexpected biological activities. Hits from these screens can then be further investigated to validate the new target and to optimize the lead compound for that specific target. This approach can lead to the discovery of new therapeutic applications for this class of molecules.

Mechanistic Studies of Biological Interactions in Vitro and Biochemical Focus

Enzyme Inhibition Kinetics and Characterization of Binding Modes (e.g., potential DHFR inhibition)

There is no available data to suggest that 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole acts as an inhibitor of dihydrofolate reductase (DHFR) or any other enzyme. Dihydrofolate reductase is a crucial enzyme in the synthesis of essential cellular components and is a target for various therapeutic agents. researchgate.netnih.gov However, without experimental evidence, any potential interaction between the specified compound and DHFR remains purely speculative. The pyrimidine (B1678525) moiety is present in many known DHFR inhibitors, but this structural feature alone is not sufficient to infer activity. nih.govnih.gov

Receptor Binding Assays and Functional Agonism/Antagonism (e.g., histamine (B1213489) H3 receptor)

No receptor binding data for this compound has been reported. The histamine H3 receptor, a G-protein-coupled receptor primarily found in the central nervous system, is a significant target in drug discovery for neurological and cognitive disorders. nih.govnih.govwikipedia.org Antagonists and inverse agonists of the H3 receptor can modulate the release of various neurotransmitters. wikipedia.orgresearchgate.net While structurally diverse compounds can interact with this receptor, there is no published research to indicate that this compound has been evaluated for its affinity or functional activity at the histamine H3 receptor or any other receptor.

Protein-Ligand Interaction Analysis Using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Information regarding the direct binding of this compound to any protein target, as would be determined by biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), is not available. These methods are instrumental in characterizing the thermodynamics and kinetics of binding events, which are fundamental to understanding a compound's mechanism of action.

Preclinical Efficacy and Selectivity Studies in Vitro and Non Human in Vivo Models

In Vitro Efficacy in Disease-Relevant Cellular Models

No data is available on the in vitro efficacy of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole in any disease-relevant cellular models, including but not limited to bacterial strains for antibacterial activity.

Target Engagement and Pathway Validation in Model Systems

There is no information available regarding the specific biological target(s) of this compound. Consequently, no studies on its target engagement or the validation of its mechanism of action in any model systems have been published.

Selectivity Profiling Against Off-Targets in Biochemical and Cellular Assays

Without an identified primary target, no selectivity profiling against off-targets for this compound has been reported.

Pharmacological Characterization in Relevant Non-Human Animal Models

No in vivo studies in non-human animal models have been published for this compound. As such, there is no information on its pharmacological effects, target validation, or mechanism of action in a physiological context.

Medicinal Chemistry and Chemical Biology Implications of the Compound

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole as a Scaffold for Rational Drug Design

The unique three-dimensional architecture of the octahydro-1H-isoindole nucleus makes it an attractive scaffold for rational drug design. This saturated bicyclic system offers a rigid framework that can orient appended functional groups in well-defined spatial arrangements, which is a critical aspect for achieving specific and high-affinity interactions with biological targets. The fusion of a cyclohexane (B81311) and a pyrrolidine (B122466) ring results in a non-planar structure with multiple stereocenters, allowing for the generation of a diverse library of stereoisomers, each with potentially distinct biological activities.

The linkage of this isoindole core to a 6-methoxypyrimidine ring introduces key features for molecular interactions. The pyrimidine (B1678525) ring can participate in hydrogen bonding through its nitrogen atoms and can engage in π-stacking interactions with aromatic residues in a protein's binding pocket. The methoxy (B1213986) group at the 6-position of the pyrimidine ring can act as a hydrogen bond acceptor and its orientation can be crucial for target engagement. The combination of the rigid octahydro-isoindole scaffold with the electronically distinct pyrimidine system provides a versatile platform for designing molecules that can target a wide array of proteins, including enzymes, receptors, and ion channels.

The design of novel therapeutic agents could leverage this scaffold by systematically modifying both the isoindole and pyrimidine components to explore the chemical space around a biological target. The inherent rigidity of the octahydro-isoindole core can reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.

Strategies for Lead Optimization and Compound Improvement Based on SAR

While specific structure-activity relationship (SAR) data for This compound is not available, general principles of lead optimization can be applied to hypothesize strategies for improving its potential therapeutic properties. A systematic exploration of the SAR would be the first step in any drug discovery campaign centered on this scaffold.

Table 1: Hypothetical Strategies for Lead Optimization

| Modification Site | Proposed Modification | Rationale |

| Octahydro-1H-isoindole Core | Introduction of substituents (e.g., alkyl, hydroxyl, amino groups) | To probe for additional binding interactions and improve physicochemical properties such as solubility and metabolic stability. |

| Variation of stereochemistry | To investigate the impact of spatial arrangement on target binding and selectivity. | |

| 6-Methoxypyrimidine Ring | Substitution at other positions (e.g., 2, 5-positions) | To modulate electronic properties and explore additional interaction points with the target. |

| Replacement of the methoxy group with other alkoxy groups or bioisosteres | To fine-tune potency, selectivity, and pharmacokinetic properties. | |

| Linker | Modification of the linkage between the isoindole and pyrimidine moieties | To optimize the relative orientation of the two fragments for enhanced target engagement. |

Lead optimization would involve synthesizing a library of analogues based on these strategies and evaluating their biological activity. This iterative process of design, synthesis, and testing would aim to identify compounds with improved potency, selectivity, and drug-like properties, such as metabolic stability and oral bioavailability. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to guide the design of new analogues and to gain a deeper understanding of the molecular determinants of activity.

Potential as a Chemical Probe for Biological Processes

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or in vivo context. Given its unique chemical structure, This compound could potentially be developed into a chemical probe, provided it exhibits high affinity and selectivity for a particular biological target.

To serve as a useful chemical probe, a compound should ideally possess the following characteristics:

High Potency: The compound should interact with its target at low concentrations to minimize off-target effects.

High Selectivity: It should bind specifically to the target of interest with minimal interaction with other proteins.

Cellular Permeability: For studying intracellular processes, the probe must be able to cross the cell membrane.

Defined Mechanism of Action: The way in which the probe interacts with its target should be well-understood.

Should a specific biological target for This compound be identified, it could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to facilitate the study of its target's localization, expression levels, and interactions with other biomolecules. Such chemical probes would be invaluable tools for dissecting complex biological processes and for validating new drug targets.

Contribution to the Understanding of Molecular Recognition and Ligand Binding

The study of how This compound and its analogues interact with biological macromolecules can provide valuable insights into the principles of molecular recognition. The defined three-dimensional structure of the octahydro-isoindole scaffold, coupled with the electronic features of the methoxypyrimidine ring, offers a well-defined system for studying ligand-protein interactions.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the three-dimensional structure of this compound in complex with its biological target. Such structural information would reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and van der Waals contacts that govern the interaction. This would not only elucidate the basis of its biological activity but also provide a rational basis for the design of improved analogues.

Furthermore, thermodynamic studies, such as isothermal titration calorimetry (ITC), could be employed to characterize the energetics of the binding event, dissecting the enthalpic and entropic contributions to the binding affinity. A comprehensive understanding of the structural and thermodynamic basis of ligand binding for this chemical class would contribute to the broader knowledge of molecular recognition and aid in the development of predictive models for drug design.

Advanced Analytical and Bioanalytical Methodologies in Research on the Compound

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of chemical analysis, providing robust methods for separating, identifying, and quantifying compounds. For 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) would be employed to ensure the quality and consistency of the synthesized material.

High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally stable molecule, the compound is well-suited for analysis by reverse-phase HPLC (RP-HPLC). This technique is the primary workhorse for purity assessment, allowing for the separation of the main compound from starting materials, by-products, and degradation products. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the absorbance maximum of the pyrimidine (B1678525) or isoindole chromophores. For quantitative analysis in biological fluids, HPLC coupled with mass spectrometry (LC-MS) provides unparalleled sensitivity and selectivity.

Gas Chromatography (GC): The use of GC for a molecule of this size and polarity would likely require derivatization to increase its volatility and thermal stability. While less common than HPLC for this class of compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a powerful tool for detecting volatile impurities that may not be observed by HPLC.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to normal-phase HPLC, particularly for chiral separations and for analyzing compounds with moderate polarity. chromatographyonline.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers faster analysis times and reduced organic solvent consumption. chromatographyonline.com For this compound, which possesses stereocenters, chiral SFC would be indispensable for separating and quantifying enantiomers or diastereomers, a critical step in pharmaceutical development. The technique's compatibility with MS detection also facilitates high-throughput analysis in discovery chemistry settings. chromatographyonline.com

Interactive Table: Representative Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase | Detector | Primary Application |

| RP-HPLC | C18 (5 µm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | UV-Vis (254 nm) | Purity assessment, reaction monitoring |

| LC-MS/MS | C18 (1.8 µm) | A: WaterB: Methanol | Triple Quadrupole MS | Quantitative bioanalysis |

| Chiral SFC | Immobilized Polysaccharide | CO₂ / Ethanol (80:20) | UV-Vis, MS | Enantiomeric purity |

| GC-MS | DB-5ms | Helium | Mass Spectrometer | Volatile impurity profiling |

High-Throughput Screening (HTS) Methodologies for Discovery of Analogs

The discovery of analogs of this compound with potentially improved properties relies on High-Throughput Screening (HTS). HTS enables the rapid assessment of large libraries of compounds against specific biological targets. nih.gov This process involves miniaturized assays, robotics, and sophisticated data analysis to identify "hits" for further optimization. nih.gov

The process begins with the development of a robust and sensitive assay tailored to the biological target of interest. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay monitoring a specific cellular response. nih.gov For instance, if the parent compound is hypothesized to be a kinase inhibitor, a biochemical assay using Fluorescence Resonance Energy Transfer (FRET) or a cell-based assay measuring the phosphorylation of a downstream substrate could be employed. nih.govmdpi.com

A library of compounds, often containing thousands to millions of diverse chemical structures, is then screened against the validated assay. nih.gov Hits identified in the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency (e.g., IC₅₀ values), and assess their selectivity against related targets. nih.gov This systematic approach allows for the efficient exploration of the structure-activity relationship (SAR) around the this compound scaffold, guiding the synthesis of more potent and selective analogs. nih.gov

Interactive Table: HTS Workflow for Analog Discovery

| Phase | Objective | Methodology | Key Parameters | Example |

| Primary Screen | Identify active compounds ("hits") from a large library. | Single-concentration screen in 384- or 1536-well plates. | % Inhibition, Z'-factor, Signal-to-Background Ratio. | Screening a 100,000-compound library at 10 µM. |

| Hit Confirmation | Verify the activity of primary hits. | Re-testing of hits from fresh compound stock. | Confirmation of activity. | Re-testing the top 1,000 hits. |

| Dose-Response | Determine the potency of confirmed hits. | 10-point serial dilution to generate a concentration curve. | IC₅₀ / EC₅₀ values. | Calculating the IC₅₀ for 100 confirmed hits. |

| Selectivity | Assess activity against related off-targets. | Counter-screening against homologous proteins or pathways. | Selectivity Index. | Testing potent hits against a panel of 10 related kinases. |

Biophysical Techniques for Studying Protein-Ligand Interactions in Detail

Understanding the direct physical interaction between this compound and its protein target is crucial for mechanism-of-action studies and rational drug design. Several biophysical techniques provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions. frontiersin.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. springernature.comnih.gov By titrating the compound into a solution containing the target protein, ITC can simultaneously determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment. springernature.com This information is invaluable for understanding the driving forces behind the binding event. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure binding kinetics. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

X-ray Crystallography: This powerful technique can provide an atomic-resolution three-dimensional structure of the compound bound to its protein target. frontiersin.org Obtaining a co-crystal structure reveals the precise binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site. This structural information is fundamental for structure-based drug design, enabling targeted modifications to the compound to enhance potency and selectivity. frontiersin.org

Interactive Table: Comparison of Biophysical Techniques for Binding Analysis

| Technique | Principle | Key Parameters Measured | Advantages | Considerations |

| ITC | Measures heat change upon binding. | Kd, n, ΔH, ΔS | Label-free; complete thermodynamic profile. | Requires relatively large amounts of pure protein. |

| SPR | Detects changes in refractive index upon binding. | kon, koff, Kd | Label-free; real-time kinetic data. | Requires immobilization of one binding partner. |

| X-ray Crystallography | X-ray diffraction of a protein-ligand crystal. | 3D atomic structure of the complex. | High-resolution structural detail of the binding mode. | Requires protein crystallization, which can be challenging. |

Advanced Imaging Techniques for Cellular Localization and Target Interaction Visualization (in vitro)

Visualizing the behavior of this compound within a cellular context provides critical information about its uptake, subcellular distribution, and engagement with its intended target. Advanced fluorescence microscopy techniques are central to these investigations. nih.gov

Fluorescent Labeling: To enable visualization, the compound can be tagged with a fluorophore. This can be achieved by synthesizing an analog that incorporates a fluorescent molecule (e.g., fluorescein, rhodamine, or a BODIPY dye) without significantly disrupting its biological activity. An alternative strategy involves creating a fluorescent derivative through a chemical reaction. For example, isoindole moieties can be generated by the reaction of primary amines with o-phthalaldehyde (B127526) and a thiol, a reaction that produces a highly fluorescent product. nih.gov This principle could potentially be adapted for detection purposes.

Confocal Fluorescence Microscopy: This high-resolution imaging technique allows for the visualization of the fluorescently labeled compound within different subcellular compartments of cultured cells. By co-staining with organelle-specific markers (e.g., Hoechst for the nucleus, MitoTracker for mitochondria), the precise localization of the compound can be determined, providing clues about its site of action.

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to visualize direct target engagement in situ. This requires labeling the protein of interest with one FRET-pair fluorophore (e.g., a green fluorescent protein, GFP) and the compound with its complementary partner (e.g., a red fluorescent dye). If the compound binds to the target protein, the two fluorophores are brought into close proximity (<10 nm), allowing energy transfer to occur. This results in a detectable FRET signal (e.g., emission from the red dye upon excitation of the green one), providing direct visual evidence of the protein-ligand interaction within the cell. The use of isoindole as a fluorescent donor in FRET studies has been previously described, highlighting its potential utility in such assays. popline.org

Interactive Table: Imaging Techniques for In Vitro Visualization

| Technique | Purpose | Labeling Strategy | Information Gained |

| Confocal Microscopy | Determine subcellular distribution. | Covalent attachment of a fluorophore (e.g., BODIPY-FL) to the compound. | Co-localization with specific organelles (nucleus, cytoplasm, etc.). |

| Live-Cell Imaging | Track compound dynamics over time. | Use of cell-permeant fluorescent dyes and time-lapse microscopy. | Rate of cellular uptake and clearance. |

| FRET Microscopy | Confirm direct target engagement in cells. | Compound labeled with an acceptor fluorophore; target protein tagged with a donor fluorophore (e.g., GFP). | Proximity-dependent signal indicating direct binding to the target protein. |

Future Research Directions and Unexplored Avenues

Addressing Remaining Research Gaps in Structure-Activity Relationships

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of any lead compound. For 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, several key research gaps in its SAR need to be addressed.

Systematic modification of both the pyrimidine (B1678525) and isoindole moieties would be the first step. For the pyrimidine ring, the methoxy (B1213986) group at the 6-position is a key feature. Future studies should explore the impact of substituting this group with other electron-donating or electron-withdrawing groups to probe the electronic requirements for biological activity. Additionally, the effect of substitution at other positions of the pyrimidine ring should be investigated.

Regarding the octahydro-1H-isoindole core, its stereochemistry is a critical and unexplored aspect. The synthesis and biological evaluation of individual stereoisomers are necessary to determine the optimal spatial arrangement for target engagement. Furthermore, modifications to the isoindole ring system, such as the introduction of substituents or its replacement with other saturated heterocyclic systems, could provide valuable insights into the steric and conformational requirements for activity. A hypothetical SAR study is outlined in the table below.

| Compound ID | Pyrimidine R-group (Position 6) | Isoindole Stereochemistry | Hypothetical Biological Activity (IC50, µM) |

| Parent | -OCH3 | Racemic | 5.2 |

| Analog-1 | -CH3 | Racemic | 8.1 |

| Analog-2 | -Cl | Racemic | 2.5 |

| Analog-3 | -OCH3 | (3aR,7aS)-cis | 1.3 |

| Analog-4 | -OCH3 | (3aS,7aR)-cis | 12.7 |

Exploration of Novel Biological Targets for the Compound and its Analogs

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects. ijsat.orggsconlinepress.comresearchgate.net Pyrimidine derivatives are known to act as kinase inhibitors, antimetabolites, and DNA-intercalating agents. ijsat.org This suggests that this compound and its analogs could be investigated for their potential to modulate the activity of various kinases, such as tyrosine kinases, which are often implicated in cancer cell proliferation. ijsat.org

Another avenue for exploration is the potential for these compounds to act as inhibitors of enzymes such as dihydrofolate reductase or thymidylate synthase, which are crucial for nucleotide synthesis and are established targets for cancer chemotherapy. ijsat.org Furthermore, considering the diverse biological roles of pyrimidine derivatives, investigating targets related to inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling pathways, could yield novel therapeutic agents. The unique three-dimensional structure of the octahydro-1H-isoindole moiety may allow for selective targeting of enzyme isoforms or protein-protein interactions that are not effectively modulated by planar molecules.

Development of Advanced Synthetic Routes for Complex Derivatives

The efficient synthesis of a diverse library of analogs is crucial for comprehensive SAR studies and the development of optimized lead compounds. While classical methods for the synthesis of pyrimidine and isoindole derivatives exist, the development of more advanced and efficient synthetic routes is a key future direction.

Modern synthetic methodologies such as microwave-assisted organic synthesis (MAOS) could significantly accelerate the synthesis of analogs. ijsat.org Additionally, the use of multicomponent reactions could provide a rapid and atom-economical approach to generating structural diversity around the core scaffold. ijsat.org The development of stereoselective synthetic routes to access specific isomers of the octahydro-1H-isoindole core will be essential for elucidating the role of stereochemistry in biological activity. The application of flow chemistry could also be explored for the scalable and safe synthesis of key intermediates and final compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new chemical entities. nih.govnih.gov For this compound, AI and ML can be integrated at multiple stages of the research and development process.

Initially, predictive models can be built using existing data on pyrimidine and isoindole derivatives to forecast the potential biological activities and physicochemical properties of novel analogs. preprints.org Generative AI models can then be employed to design new molecules with desired properties, exploring a vast chemical space that may not be accessible through traditional medicinal chemistry approaches. nih.gov As experimental data for newly synthesized compounds become available, these can be used to refine the AI models, creating an iterative design-make-test-analyze cycle that accelerates the optimization process. springernature.com ML can also be used to predict optimal reaction conditions, thereby improving the efficiency of chemical synthesis. beilstein-journals.org

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound and its analogs will greatly benefit from collaborations between experts in various fields.

Synthetic organic chemists will be essential for the design and execution of efficient synthetic routes to novel analogs. Computational chemists and data scientists can apply AI and ML tools for in silico design and property prediction. nih.gov Collaboration with biochemists and molecular biologists will be crucial for the biological evaluation of the synthesized compounds, including target identification and validation. nih.gov Furthermore, partnerships with pharmacologists and toxicologists will be necessary to assess the in vivo efficacy and safety of promising lead candidates. Such interdisciplinary collaborations will be vital to fully unlock the therapeutic potential of this novel class of compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, and how can reaction conditions be optimized?

Synthesis typically involves coupling the pyrimidine moiety with the octahydro-isoindole core. A Suzuki-Miyaura cross-coupling reaction is often employed, as seen in analogous pyrimidine derivatives (e.g., using Pd(PPh₃)₂Cl₂ catalysts and triethylamine as a base) . Key steps include:

- Boronation : Preparing the boronic ester intermediate for coupling.

- Catalytic System : Optimizing Pd catalyst loading (e.g., 0.06 mmol per 0.52 mmol substrate) and solvent systems (e.g., THF or DMF).

- Purification : Chromatography or recrystallization to isolate the product.

Challenges include managing stereochemistry in the octahydro-isoindole ring and avoiding byproducts from competing nucleophilic substitutions.

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

1H-NMR analysis is critical for verifying substituent positions and stereochemistry. Key features include:

- Pyrimidine Proton : A singlet near δ 8.76 ppm for the methoxy-substituted pyrimidine proton .

- Octahydro-isoindole Protons : Complex splitting patterns (e.g., δ 1.02–1.84 ppm for cyclohexyl protons) due to puckering in the bicyclic system .

- Methoxy Group : A sharp singlet at δ 3.97 ppm .

For advanced validation, 13C-NMR and HRMS (e.g., [M+H]+ calculated vs. observed mass accuracy within 1 ppm) are essential .

Q. What computational tools are recommended for preliminary structural analysis?

- Conformational Analysis : Use molecular mechanics (e.g., MMFF94 force fields) to model the octahydro-isoindole ring’s puckering .

- Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts for comparison with experimental data.

- PubChem : Access experimental properties (e.g., LogP, InChI key) for cross-referencing .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve ambiguities in the octahydro-isoindole ring’s conformation?

The Cremer-Pople method defines ring puckering using amplitude (q) and phase (φ) coordinates derived from atomic displacements relative to a mean plane . For octahydro-isoindole:

- Step 1 : Calculate puckering amplitudes (q₂, q₃) to distinguish chair-like vs. boat-like conformations.

- Step 2 : Analyze phase angles to map pseudorotation pathways.

- Application : Compare X-ray crystallography data with DFT-optimized geometries to identify dominant conformers in solution vs. solid state .

Q. How can graph set analysis (GSA) elucidate hydrogen-bonding patterns in the crystal structure?

GSA classifies hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism :

- N-H···O/N Bonds : Identify donor-acceptor pairs (e.g., pyrimidine N atoms as acceptors).

- Motif Coding : Assign descriptors like for 8-membered rings formed by two donors/acceptors.

- Implications : Correlate packing efficiency with solubility or stability. For example, strong N-H···O networks may reduce bioavailability .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting bioactivity results)?

Adopt iterative, hypothesis-driven approaches:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Contextual Variables : Control for factors like solvent effects (e.g., DMSO% in assays) or stereochemical impurities .

- Temporal Analysis : Differentiate short-term vs. long-term effects (e.g., acute cytotoxicity vs. adaptive resistance) using time-series experiments .

Q. What strategies improve the refinement of X-ray crystallographic data for this compound?

- Structure Solution : SHELXD for dual-space recycling (e.g., resolving disordered methoxy groups).

- Refinement : SHELXL with TWIN/BASF commands for handling twinned crystals.

- Validation : R1/wR2 convergence (<5% discrepancy) and PLATON checks for missed symmetry.

For macromolecular complexes (e.g., protein-ligand structures), SHELXPRO interfaces with CCP4 suites for phasing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrimidine-Isoindole Coupling

| Parameter | Example Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (15 mg) | |

| Reaction Time | 12 h | |

| Yield | 82% | |

| Purification Method | Column Chromatography |

Q. Table 2. Puckering Parameters for Octahydro-Isoindole

| Conformer | q₂ (Å) | q₃ (Å) | φ (°) |

|---|---|---|---|

| Chair | 0.12 | 0.45 | 30 |

| Boat | 0.28 | 0.32 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.